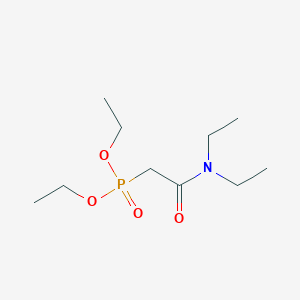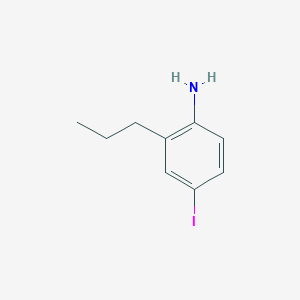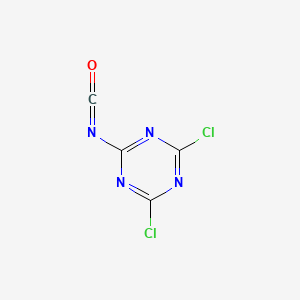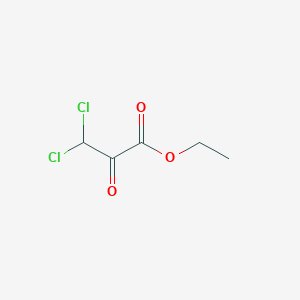
Ethyl 3,3-dichloro-2-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3-dichloro-2-oxopropanoate is an organic compound with the molecular formula C₅H₆Cl₂O₃ It is a derivative of pyruvic acid, where two chlorine atoms are substituted at the alpha position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3,3-dichloro-2-oxopropanoate can be synthesized through the chlorination of ethyl pyruvate. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as phosphorus pentachloride or thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the alpha position.
Industrial Production Methods: In an industrial setting, the production of ethyl dichloropyruvate may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include steps for the purification and stabilization of the compound to prevent decomposition.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of ethyl dichloropyruvate can lead to the formation of ethyl pyruvate or other reduced derivatives.
Substitution: The chlorine atoms in ethyl dichloropyruvate can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to a variety of substituted pyruvate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl pyruvate or other reduced derivatives.
Substitution: Substituted pyruvate derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3-dichloro-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of ethyl dichloropyruvate involves its interaction with biological molecules, particularly enzymes. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This can lead to alterations in metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl pyruvate: A derivative of pyruvic acid without chlorine substitution.
Methyl dichloropyruvate: Similar structure but with a methyl group instead of an ethyl group.
Dichloroacetic acid: Contains two chlorine atoms but lacks the ester functionality.
Uniqueness: Ethyl 3,3-dichloro-2-oxopropanoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of two chlorine atoms at the alpha position makes it a versatile intermediate for further chemical transformations. Its ability to undergo various types of reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic chemistry.
Eigenschaften
Molekularformel |
C5H6Cl2O3 |
|---|---|
Molekulargewicht |
185.00 g/mol |
IUPAC-Name |
ethyl 3,3-dichloro-2-oxopropanoate |
InChI |
InChI=1S/C5H6Cl2O3/c1-2-10-5(9)3(8)4(6)7/h4H,2H2,1H3 |
InChI-Schlüssel |
QGFBKFLBYIXARC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


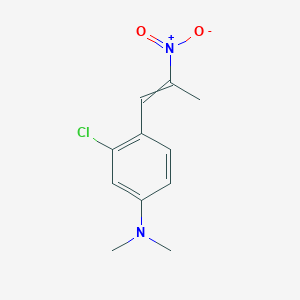
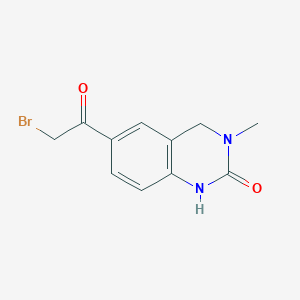
![Methyl 2-(benzo[d]oxazol-5-yl)propanoate](/img/structure/B8546550.png)
![3-(4-Hydroxyphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8546558.png)


![5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde](/img/structure/B8546594.png)
![2-(1,4-dioxaspiro[4.5]dec-8-yloxy)Pyrimidine](/img/structure/B8546598.png)
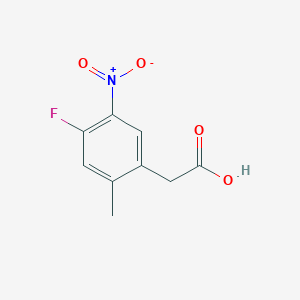
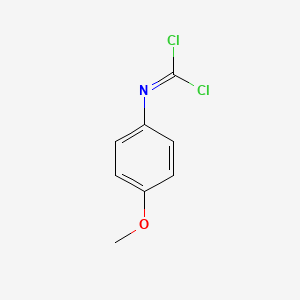
![Carbamic acid,(3-amino-4'-ethyl[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8546616.png)
